molecular formula C27H31Cl2NO5 B4294596 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,3-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,3-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4294596
M. Wt: 520.4 g/mol
InChI Key: JXPWKCVAIZFICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an adamantyl group, a dichlorophenyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,3-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the adamantyl group: The adamantyl group is introduced through a reaction involving adamantane and appropriate reagents to form the adamantyloxy moiety.

    Formation of the dihydropyridine ring: The dihydropyridine ring is synthesized through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Coupling reactions: The adamantyloxyethyl group and the dichlorophenyl group are introduced through coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and dichlorophenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the context of cardiovascular diseases due to its structural similarity to known calcium channel blockers.

    Industry: The compound’s unique structural features make it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,3-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In the context of its potential medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can affect various cellular processes, including muscle contraction and neurotransmitter release. The compound’s effects on molecular pathways are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.

Comparison with Similar Compounds

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: A dihydropyridine derivative with similar pharmacological properties but different pharmacokinetics.

The uniqueness of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,3-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its adamantyl group, which imparts distinct steric and electronic properties, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dichlorophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31Cl2NO5/c1-33-25(31)20-14-30(6-7-35-27-11-16-8-17(12-27)10-18(9-16)13-27)15-21(26(32)34-2)23(20)19-4-3-5-22(28)24(19)29/h3-5,14-18,23H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPWKCVAIZFICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)CCOC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,3-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,3-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,3-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,3-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,3-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,3-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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